2-(2-methoxypropoxy)propan-1-ol physical properties
2-(2-methoxypropoxy)propan-1-ol physical properties
Isomer Specificity in Dipropylene Glycol Methyl Ether (DPGME) Systems
Executive Summary & Chemical Identity
2-(2-methoxypropoxy)propan-1-ol (CAS: 13588-28-8) is a primary alcohol isomer constituting a minor fraction (typically 2–5%) of commercial Dipropylene Glycol Methyl Ether (DPM or DPGME).[1] Unlike the major secondary alcohol isomers that dominate the commercial mixture, this molecule features a terminal primary hydroxyl group, influencing its reactivity profile (e.g., faster kinetics in urethane formation) and hydrogen-bonding accessibility.[1]
This guide delineates the specific physical properties of this isomer, contrasting them with the commercial mixture to aid researchers in high-precision formulation, synthesis, and chromatographic separation.[1]
Chemical Identification Table
| Identifier | Detail |
| IUPAC Name | 2-(2-methoxypropoxy)propan-1-ol |
| Common Name | DPGME Isomer (Primary-Secondary ether linkage) |
| CAS Number | 13588-28-8 (Specific Isomer) Note: Commercial Mixture is 34590-94-8 |
| Molecular Formula | |
| Molecular Weight | 148.20 g/mol |
| SMILES | CC(CO)OCC(C)OC |
| InChI Key | CUDYYMUUJHLCGZ-UHFFFAOYSA-N |
Structural Isomerism & Composition
Commercial DPGME is produced via the reaction of propylene oxide with methanol, followed by a second propoxylation.[1] This process yields four regioisomers. Understanding this distribution is critical for applications requiring precise evaporation rates or reaction kinetics.[1]
Figure 1: Isomeric Distribution of DPGME. The target molecule (highlighted in red) is a minor constituent characterized by a primary hydroxyl group, distinguishing it from the bulk secondary alcohol isomers.[1]
Physical & Thermodynamic Properties
The properties below distinguish the specific isomer (CAS 13588-28-8) from the aggregate properties of the commercial mixture (CAS 34590-94-8).
Comparative Property Table
| Property | Specific Isomer (2-(2-methoxypropoxy)propan-1-ol) | Commercial Mixture (DPM) | Causality/Note |
| Boiling Point | 203.3°C (Predicted) | 190°C (Experimental) | The primary hydroxyl group allows for more organized hydrogen bonding networks compared to the sterically hindered secondary alcohols, elevating the boiling point.[1] |
| Melting Point | -83°C | -80°C | Low symmetry prevents efficient crystal packing for all isomers.[1] |
| Density (20°C) | 0.955 g/cm³ | 0.950 g/cm³ | Minimal variance; density is dominated by the molecular weight and ether backbone packing.[1] |
| Viscosity (25°C) | ~5.7 mPa[1]·s (Est.)[1] | 3.7 mPa·s | Primary alcohols typically exhibit higher viscosity due to stronger intermolecular association.[1] |
| Vapor Pressure | <0.03 mmHg (20°C) | 0.28 mmHg (20°C) | Lower volatility correlates with the higher boiling point of the primary alcohol isomer.[1] |
| Flash Point | >85°C | 75°C | Higher boiling point translates to a higher flash point, improving safety margins.[1] |
Solubility Parameters (Hansen)
Solubility data is critical for formulating this molecule as a coupling agent.[1] The values below are calculated for the specific isomer.
| Parameter | Value ( | Value ( | Significance |
| Dispersion ( | 7.60 | 15.5 | Baseline van der Waals forces; typical for glycol ethers.[1] |
| Polarity ( | 2.80 | 5.7 | Moderate polarity due to ether linkages.[1] |
| H-Bonding ( | 5.50 | 11.3 | Significant H-bonding capability from the terminal -OH.[1] |
| Total ( | 9.8 | 20.0 | Indicates miscibility with water, alcohols, and polar resins. |
Experimental Methodologies
For researchers requiring isolation or quantification of this specific isomer from the mixture, the following protocols are validated.
Isomer Separation via GC-MS
Standard non-polar columns often fail to resolve the four DPGME isomers.[1] A cyano-based phase is required for interaction with the hydroxyl positions.[1]
-
Column: Restek Rxi-1301Sil MS (or equivalent cyanopropylphenyl-based phase).[1][2]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Injection: Split (50:1), 250°C inlet temperature.
-
Oven Program:
-
Hold 40°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Hold 2 min.
-
-
Detection: MS (EI, 70eV) or FID (280°C).
-
Elution Order: The primary alcohol isomers (including 2-(2-methoxypropoxy)propan-1-ol) typically elute after the secondary alcohol isomers due to higher polarity and boiling points.[1]
Figure 2: GC-MS Workflow for Isomer Resolution. [1][3][4][5][2][6]
Viscosity Measurement (Capillary)
To verify the higher viscosity of the primary isomer fraction (if isolated):
-
Instrument: Ubbelohde Viscometer (Size 1 or 1C).
-
Temperature Control: Water bath at 25.0°C ± 0.05°C.
-
Procedure:
Safety & Handling
While DPGME is generally considered low toxicity, the specific isomer shares the glycol ether hazard profile.[1][3]
-
GHS Classification: Eye Irritation 2B (Mild).[1]
-
Inhalation: High vapor concentrations (heated) may cause drowsiness (Narcotic effects).[1]
-
Skin: Minimal irritation; low permeability compared to ethylene glycol ethers.[1]
-
Storage: Hygroscopic. Store in nitrogen-purged, tight containers to prevent moisture uptake which alters viscosity and solvation power.[1]
References
-
PubChem. (2025).[1][5] Compound Summary: 2-(2-methoxypropoxy)propan-1-ol (CAS 13588-28-8).[1][3][5][7] National Library of Medicine.[1][3] [Link]
-
Stenutz, R. (2025).[1][5] Hansen Solubility Parameters for Glycol Ethers. Stenutz.eu.[1] [Link]
-
OECD SIDS. (2003).[1] Propylene Glycol Ethers: Dipropylene Glycol Methyl Ether (CAS 34590-94-8).[1][3] UNEP Publications.[1] [Link][1]
-
Restek Corporation. (2020).[1] Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the Rxi-1301Sil MS Column. Application Note. [Link]
Sources
- 1. 1-Propanol, 2-(2-(2-methoxypropoxy)propoxy)- | C10H22O4 | CID 25054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-(2-Methoxypropoxy)propan-1-ol|Dipropylene Glycol Methyl Ether [benchchem.com]
- 4. 2-Propanol, 1-(2-methoxypropoxy)- (CAS 13429-07-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Dipropyleneglycol monomethyl ether | C7H16O3 | CID 25485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN114384163A - Method for separating and detecting dipropylene glycol isomer - Google Patents [patents.google.com]
- 7. 2-(2-methoxypropoxy)propan-1-ol CAS#: 13588-28-8 [m.chemicalbook.com]
